molecular formula C9H10BrNO3 B14895552 5-bromo-N-ethoxy-2-hydroxybenzamide

5-bromo-N-ethoxy-2-hydroxybenzamide

Cat. No.: B14895552
M. Wt: 260.08 g/mol
InChI Key: GHEVDSPXRBRMLK-UHFFFAOYSA-N
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Description

5-Bromo-N-ethoxy-2-hydroxybenzamide is a benzamide derivative characterized by a bromine atom at the 5-position, a hydroxyl group at the 2-position, and an ethoxy group attached to the amide nitrogen. Benzamide derivatives are widely explored for their antimicrobial, antiviral, and biofilm-inhibitory properties, with substituent patterns critically influencing bioactivity and physicochemical properties .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

5-bromo-N-ethoxy-2-hydroxybenzamide

InChI

InChI=1S/C9H10BrNO3/c1-2-14-11-9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,2H2,1H3,(H,11,13)

InChI Key

GHEVDSPXRBRMLK-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=C(C=CC(=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-ethoxy-2-hydroxybenzamide typically involves the bromination of N-ethoxy-2-hydroxybenzamide. The process begins with the preparation of N-ethoxy-2-hydroxybenzamide, which can be synthesized by reacting 2-hydroxybenzoic acid with ethylamine under suitable conditions. The bromination is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves controlling the reaction temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-ethoxy-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-bromo-N-ethoxy-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The bromine and ethoxy groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent variations are summarized below:

Compound Name (Reference) Substituents Biological Activity Molecular Weight (g/mol) Synthesis Method Highlights
5-Bromo-N-ethoxy-2-hydroxybenzamide (Hypothetical) 5-Br, 2-OH, N-ethoxy Not explicitly reported ~290.1 (estimated) Likely ethoxylation of 2-hydroxy group
N-(4-(Benzothiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide 3,5-diBr, 2-OCH₃, benzothiazole-thio moiety Antibacterial (biofilm inhibition) ~630.2 (estimated) Methylation with CH₃I, coupling
N-(4-(Benzothiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-hydroxybenzamide 3,5-diBr, 2-OH, benzothiazole-thio moiety Enhanced biofilm inhibition ~616.1 (estimated) Demethylation of methoxy with BBr₃
5-Bromo-2-fluoro-N-methyl-benzamide 5-Br, 2-F, N-CH₃ SARS-CoV-2 noncovalent inhibitor 246.05 Amide coupling using T3P reagent
5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide 5-Br, 2-Cl, N-(2-methoxyethyl) Not explicitly reported 292.56 Amidation of acid chloride intermediate
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 5-Br, 2-F, N-(2-methoxyphenyl) Not explicitly reported 324.15 Coupling with substituted aniline
Key Observations:
  • Substituent Effects :
    • Halogens : Bromine at position 5 is common across analogs. Fluorine (e.g., ) or chlorine (e.g., ) at position 2 alters electronic properties and target binding.
    • Hydroxy vs. Methoxy : Replacement of methoxy (OCH₃) with hydroxy (OH) in compounds enhances biofilm inhibition, likely due to improved hydrogen bonding .
    • N-Substituents : Ethoxy (OCH₂CH₃) in the hypothetical compound may increase lipophilicity compared to methyl (CH₃) or methoxyethyl (OCH₂CH₂OCH₃), affecting membrane permeability and metabolic stability.

Biological Activity

5-bromo-N-ethoxy-2-hydroxybenzamide is a derivative of benzamide characterized by a bromine atom at the 5-position, an ethoxy group, and a hydroxy group at the 2-position of the benzene ring. This compound's unique structure suggests potential biological activities, particularly in pharmacological applications.

The biological activity of 5-bromo-N-ethoxy-2-hydroxybenzamide is hypothesized to involve interactions with various biological targets. Its hydroxy group may facilitate hydrogen bonding with amino acid residues in proteins, while the bromine atom and ethoxy group can engage in hydrophobic interactions. These interactions are critical for modulating enzyme or receptor activities, potentially leading to various biological effects.

Antiviral Activity

Research has indicated that benzamide derivatives, including those similar to 5-bromo-N-ethoxy-2-hydroxybenzamide, exhibit antiviral properties. For instance, certain benzamide derivatives significantly reduced cytoplasmic HBV DNA levels, suggesting their potential as antiviral agents against hepatitis B virus (HBV). These derivatives are believed to inhibit HBV nucleocapsid assembly by binding to specific sites on the HBV core protein .

Antiparasitic Activity

Studies have demonstrated that related compounds possess activity against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma species. The mechanism involves targeting essential proteins necessary for the survival and replication of these pathogens. The structural modifications in benzamide derivatives can enhance their efficacy against these organisms .

Anticancer Potential

Benzamide derivatives have also been explored for their anticancer properties. Compounds structurally related to 5-bromo-N-ethoxy-2-hydroxybenzamide have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with key signaling pathways involved in tumor growth . For example, specific benzamide derivatives have been identified as inhibitors of RET kinase, a target in certain cancers .

Table 1: Summary of Biological Activities of Benzamide Derivatives

Compound NameActivity TypeTarget/PathwayReference
5-bromo-N-ethoxy-2-hydroxybenzamideAntiviralHBV nucleocapsid assembly
N-(4-ethylbenzoyl)-2-hydroxybenzamideAntiparasiticP. falciparum
4-chloro-benzamidesAnticancerRET kinase inhibition
Benzamide ribosideAnticancerDHFR downregulation

Detailed Research Findings

  • Antiviral Studies : A study focused on benzamide derivatives found that modifications at specific positions significantly influenced their antiviral efficacy against HBV. The lead compounds promoted the formation of empty capsids, thereby disrupting viral replication cycles .
  • Antiparasitic Research : Investigations into N-benzoyl-2-hydroxybenzamides revealed moderate activity against Toxoplasma gondii. Structure-activity relationship studies indicated that specific substitutions could enhance potency against protozoan parasites .
  • Cancer Research : In vitro studies have shown that certain benzamide derivatives inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including modulation of apoptosis and cell cycle arrest .

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